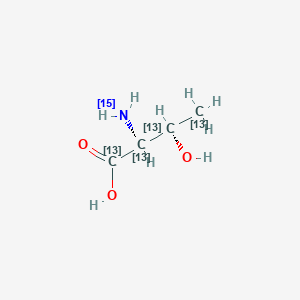

L-Threonine-13C4,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1+1,2+1,3+1,4+1,5+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-KJQIOZMZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C@H]([13C@@H]([13C](=O)O)[15NH2])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.084 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Molecular Weight of L-Threonine-¹³C₄,¹⁵N

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for calculating the molecular weight of the isotopically labeled amino acid, L-Threonine-¹³C₄,¹⁵N. This information is critical for applications in metabolic research, quantitative proteomics (e.g., SILAC), and as an internal standard in mass spectrometry.

Introduction

L-Threonine is an essential amino acid with the standard chemical formula C₄H₉NO₃.[1][2][3][4] The isotopically labeled variant, L-Threonine-¹³C₄,¹⁵N, is a stable, non-radioactive molecule where all four carbon atoms are replaced by the carbon-13 (¹³C) isotope, and the nitrogen atom is replaced by the nitrogen-15 (¹⁵N) isotope. This labeling results in a precisely defined mass shift, making it an invaluable tool for distinguishing it from its naturally occurring counterpart in complex biological samples.

The accurate determination of its molecular weight is fundamental for instrument calibration, data analysis in mass spectrometry-based experiments, and stoichiometric calculations in various biochemical assays.

Methodology for Molecular Weight Calculation

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. For an isotopically labeled compound, the specific masses of the isotopes must be used instead of the standard atomic weights of the elements.

The molecular formula for L-Threonine-¹³C₄,¹⁵N is:

¹³C₄H₉¹⁵NO₃

The calculation involves the following steps:

-

Identify each element and isotope in the molecular formula.

-

Determine the number of atoms for each element and isotope.

-

Obtain the precise atomic mass for each specific isotope (¹³C, ¹⁵N) and the standard atomic weight for the unlabeled elements (H, O).

-

Calculate the total mass for each component by multiplying the atom count by its corresponding atomic mass.

-

Sum the total masses of all components to determine the final molecular weight.

The logical workflow for this calculation is illustrated in the diagram below.

Data Presentation

The calculation of the molecular weight for L-Threonine-¹³C₄,¹⁵N is based on the precise atomic masses of its constituent isotopes. These values are summarized in the table below.

| Element / Isotope | Symbol | Number of Atoms | Atomic Mass (Da) | Total Mass Contribution (Da) |

| Carbon-13 | ¹³C | 4 | 13.003355 | 52.013420 |

| Hydrogen | H | 9 | 1.008 | 9.072 |

| Nitrogen-15 | ¹⁵N | 1 | 15.000109 | 15.000109 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 124.082529 |

Note: The standard atomic weights for Hydrogen and Oxygen are used as they are not specified as isotopically labeled.[5] The isotopic masses for ¹³C and ¹⁵N are used as specified in the compound name.

Conclusion

Based on the summation of the precise isotopic and atomic masses of its constituent atoms, the calculated molecular weight of L-Threonine-¹³C₄,¹⁵N is 124.083 g/mol (rounded to three decimal places).

This value represents the monoisotopic mass, which is the most relevant value for high-resolution mass spectrometry analysis. Researchers and professionals in drug development should use this value for accurate quantification and identification of this labeled standard in experimental settings.

References

- 1. CAS 72-19-5: L-Threonine | CymitQuimica [cymitquimica.com]

- 2. L-Threonine | C4H9NO3 | CID 6288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Threonine [webbook.nist.gov]

- 4. 72-19-5 CAS MSDS (L-Threonine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Oxygen - Wikipedia [en.wikipedia.org]

L-Threonine-¹³C₄,¹⁵N: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and applications of the stable isotope-labeled amino acid, L-Threonine-¹³C₄,¹⁵N. This isotopologue is a powerful tool in metabolic research, proteomics, and drug development, enabling precise tracking and quantification of threonine metabolism and protein dynamics.

Core Chemical and Physical Properties

L-Threonine-¹³C₄,¹⁵N is a non-radioactive, stable isotope-labeled version of the essential amino acid L-threonine. In this molecule, all four carbon atoms are replaced with the heavy isotope ¹³C, and the nitrogen atom is replaced with the heavy isotope ¹⁵N. This labeling results in a predictable mass shift, making it an ideal internal standard and tracer in mass spectrometry-based analyses.[1][2]

| Property | Value | Reference |

| Molecular Formula | ¹³C₄H₉¹⁵NO₃ | [3] |

| Molecular Weight | 124.08 g/mol | [3][4] |

| CAS Number | 202468-39-1 | |

| Appearance | Solid | |

| Melting Point | 256 °C (decomposes) | |

| Isotopic Enrichment | >98% for ¹³C and >98% for ¹⁵N | |

| Synonyms | SILAC Amino Acid |

Applications in Research

The unique properties of L-Threonine-¹³C₄,¹⁵N make it invaluable for a range of applications in life sciences research:

-

Quantitative Proteomics (SILAC): Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics. Cells are grown in media where a standard amino acid is replaced with its heavy isotope-labeled counterpart, such as L-Threonine-¹³C₄,¹⁵N. This allows for the direct comparison of protein abundance between different cell populations.

-

Metabolic Flux Analysis (MFA): L-Threonine-¹³C₄,¹⁵N is used as a tracer to delineate and quantify the flow of metabolites through various biochemical pathways. By tracking the incorporation of the heavy isotopes into downstream metabolites, researchers can gain a dynamic understanding of cellular metabolism.

-

Biomolecular NMR Spectroscopy: Isotope labeling with ¹³C and ¹⁵N is essential for nuclear magnetic resonance (NMR) studies of protein structure and dynamics. L-Threonine-¹³C₄,¹⁵N can be incorporated into proteins to aid in resonance assignment and to probe the structure and function of threonine residues.

Experimental Protocols

While specific experimental conditions will vary depending on the research question and model system, the following sections provide detailed methodologies for key experiments utilizing L-Threonine-¹³C₄,¹⁵N.

Quantitative Proteomics using SILAC

This protocol outlines a typical workflow for a SILAC experiment to compare protein expression between two cell populations (e.g., treated vs. untreated).

Materials:

-

SILAC-grade cell culture medium deficient in L-threonine.

-

"Light" L-Threonine.

-

"Heavy" L-Threonine-¹³C₄,¹⁵N.

-

Dialyzed fetal bovine serum (dFBS).

-

Cell lysis buffer.

-

Protease inhibitors.

-

Trypsin for protein digestion.

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system.

Methodology:

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

For the "light" population, supplement the threonine-deficient medium with unlabeled L-threonine.

-

For the "heavy" population, supplement the threonine-deficient medium with L-Threonine-¹³C₄,¹⁵N.

-

Culture the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid.

-

-

Experimental Treatment:

-

Apply the experimental treatment to one of the cell populations while maintaining the other as a control.

-

-

Cell Lysis and Protein Extraction:

-

Harvest both cell populations.

-

Combine the "light" and "heavy" cell pellets in a 1:1 ratio.

-

Lyse the combined cells using a suitable lysis buffer containing protease inhibitors.

-

Quantify the total protein concentration.

-

-

Protein Digestion:

-

Denature, reduce, and alkylate the protein mixture.

-

Digest the proteins into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of the stable isotopes.

-

-

Data Analysis:

-

Use specialized software to identify and quantify the peptide pairs.

-

The ratio of the peak intensities of the "heavy" and "light" peptides corresponds to the relative abundance of the protein in the two cell populations.

-

Metabolic Flux Analysis

This protocol describes a general approach for tracing the metabolic fate of L-Threonine-¹³C₄,¹⁵N.

Materials:

-

Cell culture medium with a defined composition.

-

L-Threonine-¹³C₄,¹⁵N.

-

Metabolite extraction buffer (e.g., cold methanol/water).

-

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system.

Methodology:

-

Isotope Labeling:

-

Culture cells in a medium where the standard L-threonine is replaced with L-Threonine-¹³C₄,¹⁵N.

-

The duration of labeling will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest.

-

-

Metabolite Extraction:

-

Quench cellular metabolism rapidly (e.g., by flash-freezing in liquid nitrogen).

-

Extract the intracellular metabolites using a cold extraction buffer.

-

-

Sample Analysis:

-

Analyze the metabolite extracts using GC-MS or LC-MS to identify and quantify the mass isotopologue distribution of threonine and its downstream metabolites.

-

-

Flux Calculation:

-

Use metabolic modeling software to fit the measured mass isotopologue distributions to a metabolic network model.

-

This analysis will provide quantitative values for the fluxes through the relevant metabolic pathways.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows where L-Threonine-¹³C₄,¹⁵N is a valuable tool.

Caption: Metabolic fate of L-Threonine-¹³C₄,¹⁵N in cellular metabolism.

Caption: General experimental workflow for SILAC-based quantitative proteomics.

Caption: The role of amino acids in the mTORC1 signaling pathway.

Conclusion

L-Threonine-¹³C₄,¹⁵N is a versatile and powerful tool for modern biological research. Its applications in quantitative proteomics, metabolic flux analysis, and NMR spectroscopy provide researchers with the ability to gain deep insights into the complex dynamics of cellular processes. The detailed methodologies and conceptual diagrams provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the capabilities of stable isotope labeling in their research endeavors.

References

An In-Depth Technical Guide to the Synthesis and Purification of L-Threonine-¹³C₄,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of L-Threonine-¹³C₄,¹⁵N, a stable isotope-labeled amino acid crucial for a wide range of research applications, including metabolic studies, protein structure determination, and as an internal standard in quantitative mass spectrometry. This document details the primary methodologies for its production, focusing on microbial fermentation, and outlines the subsequent purification steps necessary to achieve the high purity required for scientific research.

Synthesis of L-Threonine-¹³C₄,¹⁵N via Microbial Fermentation

The most common and cost-effective method for producing L-Threonine-¹³C₄,¹⁵N is through microbial fermentation, utilizing genetically engineered strains of bacteria, typically Escherichia coli or Corynebacterium glutamicum. These microorganisms are cultured in a defined minimal medium where the sole carbon and nitrogen sources are ¹³C-labeled glucose and a ¹⁵N-labeled ammonium salt, respectively. This ensures the incorporation of the stable isotopes into the L-threonine molecule.

Fermentation Protocol

A fed-batch fermentation strategy is often employed to maximize the yield and efficiency of isotope incorporation. This process involves the controlled feeding of the labeled nutrients throughout the fermentation process.

1.1.1. Microorganism: A genetically modified strain of E. coli with an enhanced L-threonine production pathway is typically used.

1.1.2. Culture Medium: The fermentation medium is a critical component for successful isotopic labeling. A typical medium composition is provided in Table 1. The key components are the ¹³C-labeled glucose as the carbon source and ¹⁵N-labeled ammonium sulfate or ammonium chloride as the nitrogen source.

Table 1: Composition of Fermentation Medium for L-Threonine-¹³C₄,¹⁵N Production

| Component | Concentration | Purpose |

| [U-¹³C₆]-Glucose | 20-40 g/L (initial), fed-batch | Primary carbon source |

| (¹⁵NH₄)₂SO₄ or ¹⁵NH₄Cl | 10-20 g/L | Primary nitrogen source |

| KH₂PO₄ | 1-2 g/L | Phosphorus source and buffering agent |

| MgSO₄·7H₂O | 0.5-1 g/L | Source of magnesium ions |

| Trace Element Solution | 1-2 mL/L | Provides essential micronutrients |

| Antifoaming Agent | As needed | Prevents excessive foaming |

1.1.3. Fermentation Conditions: The fermentation is carried out in a bioreactor with precise control over temperature, pH, and dissolved oxygen levels to ensure optimal cell growth and L-threonine production. The typical conditions are summarized in Table 2.

Table 2: Fermentation Parameters for L-Threonine-¹³C₄,¹⁵N Production

| Parameter | Optimal Range |

| Temperature | 37°C |

| pH | 6.8 - 7.2 (controlled with ¹⁵NH₄OH) |

| Dissolved Oxygen (DO) | 20-30% of air saturation |

| Agitation | 200-800 rpm |

| Fermentation Time | 36-48 hours |

Biosynthetic Pathway of L-Threonine

The synthesis of L-threonine in E. coli starts from aspartate, which is derived from the citric acid cycle intermediate, oxaloacetate. The carbon backbone is derived from glucose via glycolysis and the citric acid cycle, and the amino group is derived from the ammonium salt in the medium. The pathway involves a series of enzymatic reactions, as depicted in the following diagram.

Purification of L-Threonine-¹³C₄,¹⁵N

Following fermentation, the L-Threonine-¹³C₄,¹⁵N must be separated from the biomass, residual medium components, and other metabolites. A multi-step purification process is employed to achieve high purity.

Downstream Processing Workflow

The general workflow for the purification of L-Threonine-¹³C₄,¹⁵N from the fermentation broth is illustrated below.

Experimental Protocols

2.2.1. Cell Removal: The first step is to separate the bacterial cells from the fermentation broth. This is typically achieved by centrifugation at 10,000 x g for 15 minutes or through microfiltration.

2.2.2. Ion-Exchange Chromatography: The cell-free supernatant is then subjected to ion-exchange chromatography to separate the L-threonine from other charged molecules. Since L-threonine is a zwitterionic molecule, either cation or anion exchange chromatography can be used depending on the pH of the buffer. A common approach is to use a strong acid cation exchange resin.

-

Resin: Strong acid cation exchange resin (e.g., Dowex 50W X8).

-

Equilibration: The column is equilibrated with a low pH buffer (e.g., 0.1 M HCl).

-

Loading: The supernatant, adjusted to a low pH (around 2-3), is loaded onto the column. L-threonine will bind to the resin.

-

Washing: The column is washed with the equilibration buffer to remove unbound impurities.

-

Elution: L-threonine is eluted from the column using a buffer with a higher pH or an increasing salt concentration (e.g., 2 M NH₄OH).

2.2.3. Crystallization: The fractions containing L-threonine are pooled, and the solvent is evaporated under reduced pressure to concentrate the solution. The concentrated solution is then subjected to crystallization.

-

Solvent: The concentrated aqueous solution is often mixed with a water-miscible organic solvent, such as ethanol, to reduce the solubility of L-threonine and induce crystallization.

-

Temperature: The solution is slowly cooled to promote the formation of well-defined crystals.

-

Filtration and Washing: The crystals are collected by filtration and washed with a cold solvent (e.g., ethanol/water mixture) to remove any remaining impurities.

2.2.4. Drying: The purified L-Threonine-¹³C₄,¹⁵N crystals are dried under vacuum to remove any residual solvent.

Quality Control and Data Presentation

The final product must be rigorously tested to confirm its identity, purity, and isotopic enrichment.

Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess isotopic enrichment at each carbon position.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the labeled molecule and to quantify the overall isotopic enrichment. Gas chromatography-mass spectrometry (GC-MS) is a common technique for this analysis.[1]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final product.

Quantitative Data

The synthesis and purification processes are monitored to ensure high yield and purity. Table 3 provides typical quantitative data for the production of L-Threonine-¹³C₄,¹⁵N.

Table 3: Typical Quantitative Data for L-Threonine-¹³C₄,¹⁵N Production

| Parameter | Typical Value |

| L-Threonine Titer in Fermentation Broth | 20-40 g/L |

| Overall Recovery Yield | 70-85% |

| Chemical Purity (by HPLC) | >98% |

| Isotopic Enrichment (¹³C) | >98 atom % |

| Isotopic Enrichment (¹⁵N) | >98 atom % |

Conclusion

The production of high-purity L-Threonine-¹³C₄,¹⁵N is a well-established process that relies on the combination of microbial fermentation with stable isotope-labeled precursors and a robust downstream purification strategy. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals involved in the synthesis and application of this essential research compound. The high isotopic enrichment and chemical purity achievable through these methods ensure the reliability and accuracy of data obtained in a wide array of scientific investigations.

References

The Definitive Guide to L-Threonine-¹³C₄,¹⁵N: Ensuring Isotopic Purity for High-Precision Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals: A Technical Deep Dive into the Application and Quality Control of L-Threonine-¹³C₄,¹⁵N

In the landscape of modern quantitative proteomics and metabolomics, the precision of mass spectrometry data is paramount. Stable isotope-labeled internal standards are the cornerstone of accurate quantification, and among these, L-Threonine-¹³C₄,¹⁵N has emerged as a critical tool. This technical guide provides an in-depth exploration of the isotopic purity of L-Threonine-¹³C₄,¹⁵N, its application in mass spectrometry, and detailed experimental protocols for its use and verification.

Core Specifications of L-Threonine-¹³C₄,¹⁵N

The utility of L-Threonine-¹³C₄,¹⁵N as an internal standard is fundamentally dependent on its isotopic and chemical purity. High enrichment of ¹³C and ¹⁵N isotopes ensures a distinct mass shift from the endogenous analyte, minimizing signal overlap and enhancing analytical accuracy. The data presented below is a summary of typical specifications from leading commercial suppliers.

| Parameter | Specification | Significance in Mass Spectrometry |

| Isotopic Enrichment | ||

| ¹³C Atom Percent | ≥ 98%[1] | Provides a clear mass separation from the natural abundance ¹²C isotopes, reducing spectral interference. |

| ¹⁵N Atom Percent | ≥ 98%[1] | Further increases the mass shift and distinguishes the standard from naturally occurring ¹⁴N. |

| Chemical Purity | ≥ 95% (CP)[1] | Ensures that the analytical signal is not confounded by impurities, leading to more accurate quantification. |

| Molecular Formula | ¹³C₄H₉¹⁵NO₃ | Defines the exact isotopic composition of the molecule. |

| Molecular Weight | ~124.08 g/mol [1] | The increased mass due to the heavy isotopes is the basis for its use as an internal standard. |

| Mass Shift (M+) | M+5[1] | A 5 Dalton mass difference from unlabeled L-Threonine provides excellent resolution in most mass spectrometers. |

Experimental Protocols

I. Protocol for Isotopic Purity Determination of L-Threonine-¹³C₄,¹⁵N by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for verifying the isotopic enrichment of L-Threonine-¹³C₄,¹⁵N using LC-HRMS.

1. Sample Preparation:

-

Prepare a stock solution of L-Threonine-¹³C₄,¹⁵N in a suitable solvent (e.g., 0.1% formic acid in water) at a concentration of 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1 µg/mL for analysis.

2. LC-HRMS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is suitable for separating the amino acid from potential impurities.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A shallow gradient can be used to elute the polar amino acid.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS):

-

Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan from m/z 100-200.

-

Resolution: > 60,000 to resolve isotopic peaks.

-

3. Data Analysis and Isotopic Enrichment Calculation:

-

Extract the ion chromatogram for the [M+H]⁺ ion of L-Threonine-¹³C₄,¹⁵N (expected m/z ~125.08).

-

Obtain the mass spectrum for the chromatographic peak.

-

Identify the monoisotopic peak and the subsequent isotopic peaks.

-

Correct the measured intensities of the isotopologue peaks by subtracting the contribution of natural isotopic abundances from the unlabeled portion of the sample.

-

The isotopic purity is calculated based on the corrected intensities of the representative isotopologue ions. Several software tools and custom scripts can be used for these calculations.

II. Protocol for Amino Acid Quantification in Plasma using L-Threonine-¹³C₄,¹⁵N as an Internal Standard

This protocol describes the use of L-Threonine-¹³C₄,¹⁵N for the quantification of endogenous L-Threonine in plasma samples by LC-MS/MS.

1. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 100 µL of ice-cold acetonitrile containing a known concentration of L-Threonine-¹³C₄,¹⁵N (the internal standard).

-

Vortex the mixture to precipitate proteins.

-

Incubate on ice for 30 minutes.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A column suitable for polar analytes, such as a HILIC or a mixed-mode column.

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.

-

Mobile Phase B: Water with 0.1% formic acid.

-

Gradient: A gradient from high organic to high aqueous to retain and elute the amino acids.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 2-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Instrument: A triple quadrupole or Q-TOF mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Endogenous L-Threonine: Precursor ion (m/z ~120.06) -> Product ion (e.g., m/z ~74.06).

-

L-Threonine-¹³C₄,¹⁵N (IS): Precursor ion (m/z ~125.08) -> Product ion (e.g., m/z ~78.08).

-

-

3. Quantification:

-

Generate a calibration curve using known concentrations of unlabeled L-Threonine spiked with a constant concentration of the internal standard.

-

Calculate the peak area ratio of the endogenous L-Threonine to the L-Threonine-¹³C₄,¹⁵N internal standard for both the calibration standards and the unknown samples.

-

Determine the concentration of L-Threonine in the plasma samples by interpolating their peak area ratios on the calibration curve.

Application in Metabolic Flux Analysis

L-Threonine-¹³C₄,¹⁵N is a powerful tracer for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions. By tracking the incorporation of the stable isotopes from L-Threonine-¹³C₄,¹⁵N into downstream metabolites, researchers can elucidate the activity of various metabolic pathways.

Threonine Metabolism and Signaling

Threonine is an essential amino acid that plays a central role in protein synthesis and can be catabolized to produce acetyl-CoA and glycine. Acetyl-CoA is a key intermediate that enters the tricarboxylic acid (TCA) cycle for energy production. Threonine metabolism is also linked to important signaling pathways that regulate cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.

By using L-Threonine-¹³C₄,¹⁵N as a tracer, the labeled carbon and nitrogen atoms can be tracked as they are incorporated into glycine, acetyl-CoA, and subsequently into intermediates of the TCA cycle. This allows for the quantification of the flux through these pathways.

References

L-Threonine-¹³C₄,¹⁵N: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for L-Threonine-¹³C₄,¹⁵N, an isotopically labeled essential amino acid crucial for a range of applications in metabolic research, proteomics, and drug development. Understanding the stability profile of this compound is paramount for ensuring the accuracy and reliability of experimental results. This guide synthesizes available data on its storage, handling, potential degradation pathways, and the methodologies used to assess its stability.

Core Stability and Recommended Storage

L-Threonine-¹³C₄,¹⁵N, in its solid form, is a stable compound when stored under appropriate conditions. The isotopic labeling with ¹³C and ¹⁵N does not significantly alter the chemical stability of the threonine molecule. The primary factors influencing its stability are temperature, humidity, and light exposure.

Based on manufacturer recommendations and general knowledge of amino acid stability, the following storage conditions are advised to ensure a shelf life of at least two years:

| Parameter | Recommended Condition | Rationale |

| Temperature | 5°C to 25°C (41°F to 77°F) | Prevents thermal degradation. |

| Humidity | Below 60% Relative Humidity (RH) | L-Threonine is sensitive to moisture, which can lead to clumping and potential degradation. |

| Light | Store in a light-resistant container | Protects against photodegradation. |

| Atmosphere | Store in a tightly sealed container | Minimizes exposure to air and potential oxidation. |

It is also crucial to avoid contact with strong oxidizing agents, as they can lead to chemical degradation.

Forced Degradation Studies: Understanding Stability Limits

Forced degradation, or stress testing, is a critical process in pharmaceutical development to identify potential degradation products and establish the intrinsic stability of a substance. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to provoke degradation. According to the International Council for Harmonisation (ICH) guidelines, a target degradation of 5-20% is ideal for developing and validating stability-indicating analytical methods.[1][2]

Typical Stress Conditions for L-Threonine-¹³C₄,¹⁵N

| Stress Condition | Typical Parameters | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M to 1.0 M HCl at 40-80°C | Cleavage of the amino acid backbone. |

| Base Hydrolysis | 0.1 M to 1.0 M NaOH at 40-80°C | Racemization and other base-catalyzed reactions. |

| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature | Oxidation of the amino and hydroxyl groups. |

| Thermal Degradation | Dry heat at elevated temperatures (e.g., >50-60°C) | Decarboxylation and other thermal decomposition reactions. |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines: not less than 1.2 million lux hours and 200 watt-hours/m²) | Photolytic cleavage and formation of reactive species. |

Potential Degradation Pathways

While biological degradation of L-threonine is well-documented to proceed via enzymes like threonine dehydrogenase and threonine aldolase, the chemical degradation pathways under stress conditions are of primary concern for storage and handling.

Based on the chemical structure of threonine, the following non-enzymatic degradation pathways can be postulated under forced degradation conditions:

-

Deamination: Loss of the amino group, particularly under hydrolytic conditions.

-

Decarboxylation: Loss of the carboxyl group as carbon dioxide, often induced by heat.

-

Oxidation: The hydroxyl and amino groups are susceptible to oxidation, which can lead to a variety of degradation products.

-

Cleavage: The carbon-carbon bonds of the amino acid backbone can be cleaved under harsh conditions, such as strong acid or base hydrolysis at elevated temperatures.

The following diagram illustrates the key factors that can influence the stability of L-Threonine-¹³C₄,¹⁵N.

Experimental Protocols for Stability Assessment

A robust assessment of L-Threonine-¹³C₄,¹⁵N stability involves a well-designed forced degradation study coupled with a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

General Protocol for a Forced Degradation Study of Solid L-Threonine-¹³C₄,¹⁵N

This protocol outlines a general procedure for conducting a forced degradation study on the solid form of L-Threonine-¹³C₄,¹⁵N.

Objective: To generate potential degradation products and assess the intrinsic stability of solid L-Threonine-¹³C₄,¹⁵N under various stress conditions.

Materials:

-

L-Threonine-¹³C₄,¹⁵N (solid)

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Calibrated stability chambers (for temperature, humidity, and photostability)

-

Appropriate glassware

-

HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)

Procedure:

-

Sample Preparation: Accurately weigh a sufficient amount of L-Threonine-¹³C₄,¹⁵N for each stress condition.

-

Stress Conditions:

-

Acid Hydrolysis: Dissolve the sample in 0.1 M HCl. If no degradation is observed after a set period (e.g., 24 hours) at room temperature, increase the temperature to 60°C or use 1 M HCl.

-

Base Hydrolysis: Dissolve the sample in 0.1 M NaOH. Similar to acid hydrolysis, increase temperature or molarity if no degradation is observed.

-

Oxidation: Dissolve the sample in a 3% solution of hydrogen peroxide and store at room temperature for a defined period.

-

Thermal Degradation: Place the solid sample in a stability chamber at an elevated temperature (e.g., 60°C) for a specified duration.

-

Photostability: Expose the solid sample to light conditions as specified in ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

At predefined time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples as necessary.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Characterize the major degradation products using techniques like mass spectrometry (MS).

-

The following diagram illustrates a typical workflow for a forced degradation study.

Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method. For L-Threonine-¹³C₄,¹⁵N, a reversed-phase HPLC method with either UV or mass spectrometric detection is commonly employed. The method must be able to resolve the parent compound from all potential degradation products, ensuring that the quantification of the parent compound is not affected by the presence of impurities.

Conclusion

L-Threonine-¹³C₄,¹⁵N is a stable compound when stored under the recommended conditions of cool, dry, and dark environments. Adherence to these storage guidelines is essential for maintaining the integrity and purity of the compound, thereby ensuring the validity of research outcomes. Forced degradation studies, conducted according to established protocols, are invaluable for understanding the intrinsic stability of the molecule and for the development of robust, stability-indicating analytical methods. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is critical for the successful application of L-Threonine-¹³C₄,¹⁵N in their work.

References

The Principle of Using Stable Isotopes in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of stable isotope tracing in metabolic research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this powerful technique for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the metabolic basis of disease and drug action.

Core Principles of Stable Isotope Tracing

Stable isotope tracing is a powerful technique for dissecting the intricate network of metabolic reactions within a biological system.[1][2][3] The fundamental principle lies in the introduction of molecules enriched with stable (non-radioactive) isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system.[1] These isotopically labeled compounds, or "tracers," are chemically identical to their naturally abundant counterparts and thus participate in the same biochemical reactions without perturbing the system's physiology.[1]

By tracking the incorporation of these heavy isotopes into downstream metabolites, researchers can map the flow of atoms through metabolic pathways. This allows for the qualitative identification of active metabolic routes and the quantitative measurement of the rates of these pathways, a concept known as metabolic flux analysis (MFA). The primary analytical platforms used to detect and quantify isotopic enrichment are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The key advantage of using stable isotopes is their safety, allowing for their use in a wide range of experimental models, from cell cultures to preclinical animal models and even human clinical trials. This versatility makes stable isotope tracing an indispensable tool in both basic and translational research, including drug discovery and development.

Experimental Workflows

The successful implementation of a stable isotope tracing study requires careful planning and execution. The general workflow can be broken down into several key stages, from experimental design to data analysis.

Figure 1: General experimental workflow for a stable isotope tracing study.

Detailed Experimental Protocols

In Vitro: ¹³C-Glucose Tracing in Cultured Mammalian Cells

This protocol outlines a typical procedure for tracing the metabolism of ¹³C-labeled glucose in adherent mammalian cells.

Materials:

-

Cultured mammalian cells

-

Complete growth medium

-

Glucose-free DMEM or RPMI-1640 medium

-

Uniformly labeled [U-¹³C₆]-glucose

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (LC-MS grade), pre-chilled to -80°C

-

Cell scraper

-

Centrifuge

Procedure:

-

Cell Culture: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free basal medium with [U-¹³C₆]-glucose to the desired final concentration (e.g., 10 mM). Add dialyzed FBS and other necessary supplements. Pre-warm the medium to 37°C.

-

Initiation of Labeling: Aspirate the existing growth medium from the cells. Wash the cells once with sterile PBS to remove residual unlabeled glucose. Add the pre-warmed ¹³C-labeling medium to the cells.

-

Incubation: Incubate the cells for a predetermined period. For steady-state analysis, the incubation time should be sufficient to allow for isotopic equilibrium in the metabolites of interest (typically 6-24 hours). For kinetic studies, multiple time points will be required.

-

Metabolism Quenching and Metabolite Extraction:

-

Aspirate the labeling medium.

-

Quickly wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of pre-chilled 80% methanol to cover the cell monolayer.

-

Incubate at -80°C for 15 minutes to quench all enzymatic activity and precipitate proteins.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

-

-

Sample Processing:

-

Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Transfer the supernatant containing the polar metabolites to a new tube.

-

Dry the metabolite extract using a vacuum concentrator.

-

Store the dried metabolite pellets at -80°C until analysis by MS or NMR.

-

In Vivo: Stable Isotope Tracing in a Mouse Model

This protocol provides a general framework for conducting an in vivo stable isotope tracing study in mice.

Materials:

-

Experimental mice (e.g., tumor-bearing xenograft model)

-

Sterile saline solution

-

Isotopically labeled tracer (e.g., [U-¹³C₆]-glucose)

-

Anesthetic

-

Surgical tools

-

Liquid nitrogen

-

Homogenization buffer (e.g., methanol:water)

-

Tissue homogenizer

Procedure:

-

Animal Preparation: Acclimate the mice to the experimental conditions. For studies of glucose metabolism, mice are typically fasted for a defined period (e.g., 6 hours) before tracer administration.

-

Tracer Administration: The labeled tracer can be administered through various routes, including intravenous (tail vein) injection, intraperitoneal injection, or oral gavage. The choice of administration route and the dose of the tracer should be optimized for the specific experimental question.

-

Tracer Circulation and Tissue Labeling: Allow the tracer to circulate and be metabolized by the tissues for a predetermined duration. This can range from minutes to several hours depending on the metabolic pathways being investigated.

-

Tissue Collection:

-

Anesthetize the mouse.

-

Surgically resect the tissues of interest (e.g., tumor and adjacent normal tissue).

-

Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.

-

-

Metabolite Extraction from Tissues:

-

The frozen tissue is pulverized into a fine powder under liquid nitrogen.

-

A known weight of the powdered tissue is transferred to a tube containing a pre-chilled extraction solvent (e.g., 80% methanol).

-

The tissue is homogenized using a bead beater or other appropriate homogenizer.

-

-

Sample Processing:

-

The homogenate is centrifuged at high speed to pellet tissue debris and proteins.

-

The supernatant containing the metabolites is collected.

-

The extract is dried and stored at -80°C until analysis.

-

Data Presentation: Quantitative Insights into Metabolism

A key output of stable isotope tracing studies is quantitative data that provides insights into the activity of metabolic pathways. This data is often presented in tables to facilitate comparison between different experimental conditions.

Metabolic Flux Analysis in Cancer Cells

Metabolic flux analysis (MFA) uses the isotopic labeling patterns in metabolites to calculate the rates of metabolic reactions. The table below shows hypothetical flux data for central carbon metabolism in a cancer cell line under two different conditions, illustrating how stable isotope tracing can reveal metabolic reprogramming.

| Metabolic Flux (relative to Glucose Uptake) | Condition A (Control) | Condition B (Drug Treatment) |

| Glycolysis | ||

| Glucose Uptake | 100 | 80 |

| Lactate Secretion | 85 | 55 |

| Pentose Phosphate Pathway | ||

| G6P -> R5P | 10 | 15 |

| TCA Cycle | ||

| Pyruvate -> Acetyl-CoA | 5 | 10 |

| Glutamine -> α-Ketoglutarate | 20 | 25 |

| Citrate -> Acetyl-CoA (Fatty Acid Synthesis) | 2 | 5 |

Data are hypothetical and for illustrative purposes.

Fractional Enrichment of Metabolites

Fractional enrichment represents the percentage of a metabolite pool that is labeled with the stable isotope. This provides a direct measure of the contribution of the tracer to the synthesis of that metabolite.

| Metabolite | Fractional Enrichment (%) - Control | Fractional Enrichment (%) - Knockdown |

| Pyruvate (M+3) | 60 ± 5 | 45 ± 4 |

| Lactate (M+3) | 55 ± 6 | 40 ± 5 |

| Citrate (M+2) | 30 ± 3 | 20 ± 2 |

| Aspartate (M+2) | 25 ± 4 | 15 ± 3 |

| Glutamate (M+2 from Glucose) | 10 ± 2 | 5 ± 1 |

Data are presented as mean ± standard deviation and are hypothetical, based on a ¹³C-glucose tracing experiment.

Pharmacokinetic Parameters of a Stable Isotope-Labeled Drug

Stable isotopes are also used in drug development to assess the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. Co-administering a labeled and unlabeled version of a drug allows for the precise determination of pharmacokinetic parameters.

| Parameter | Unlabeled Drug | ¹³C-Labeled Drug |

| Cmax (ng/mL) | 500 ± 50 | 510 ± 55 |

| Tmax (h) | 1.5 ± 0.5 | 1.6 ± 0.5 |

| AUC (ng*h/mL) | 2500 ± 300 | 2550 ± 310 |

| t1/2 (h) | 4.2 ± 0.8 | 4.3 ± 0.9 |

| Bioavailability (%) | N/A | 85 ± 10 |

Data are presented as mean ± standard deviation and are hypothetical.

Visualization of Metabolic and Signaling Pathways

Diagrams are essential for visualizing the complex interplay of metabolic and signaling pathways. The following sections provide Graphviz (DOT language) scripts to generate these visualizations.

Tracing ¹³C from Glucose through Central Carbon Metabolism

This diagram illustrates how carbon atoms from uniformly labeled ¹³C-glucose are incorporated into key intermediates of glycolysis, the pentose phosphate pathway, and the TCA cycle.

Figure 2: Tracing ¹³C from glucose through central carbon metabolism.

mTOR Signaling and its Influence on Metabolism

The mTOR signaling pathway is a central regulator of cell growth and metabolism. Stable isotope tracing studies have been instrumental in demonstrating how mTORC1 activation promotes anabolic processes like glycolysis and lipid synthesis.

References

An In-Depth Technical Guide to SILAC Proteomics with L-Threonine-¹³C₄,¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful mass spectrometry-based technique for quantitative proteomics. While delving into the core principles of SILAC, this document will specifically address the application of the stable isotope-labeled amino acid L-Threonine-¹³C₄,¹⁵N. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret SILAC experiments.

Introduction to SILAC Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that enables the accurate relative quantification of protein abundance between different cell populations[1][2][3]. The core principle of SILAC involves the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is cultured in the presence of the natural "light" amino acid[1][2].

The "heavy" and "light" cell populations can then be subjected to different experimental conditions, such as drug treatment or the induction of a specific cellular process. After the experimental endpoint, the cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry (MS). Because the heavy and light amino acids are chemically identical, they do not affect cellular metabolism or protein function. However, the mass difference introduced by the stable isotopes allows for the direct comparison of the relative abundance of thousands of proteins in a single MS analysis.

The key advantages of SILAC include:

-

High Accuracy and Precision: As the samples are combined at the beginning of the workflow, SILAC minimizes experimental variability that can be introduced during sample preparation.

-

In Vivo Labeling: The labeling occurs metabolically within living cells, providing a more accurate representation of the cellular proteome compared to in vitro chemical labeling methods.

-

Multiplexing Capabilities: SILAC can be extended to compare three or more conditions simultaneously by using amino acids with different stable isotope compositions.

While L-Arginine and L-Lysine are the most commonly used amino acids in SILAC due to the specificity of the trypsin enzyme, the use of other amino acids like L-Threonine can provide complementary information, particularly in studies focused on protein phosphorylation and post-translational modifications.

The Role of L-Threonine-¹³C₄,¹⁵N in SILAC

L-Threonine is an essential amino acid and a key site for post-translational modifications, most notably phosphorylation. The use of isotopically labeled L-Threonine, such as L-Threonine-¹³C₄,¹⁵N, in SILAC experiments allows for the direct quantification of changes in threonine phosphorylation and overall protein abundance.

Properties of L-Threonine-¹³C₄,¹⁵N:

| Property | Value |

| Molecular Formula | ¹³C₄H₉¹⁵NO₃ |

| Mass Shift | +5 Da |

| Isotopic Purity | Typically >98% ¹³C, >98% ¹⁵N |

The +5 Dalton mass shift for each incorporated L-Threonine-¹³C₄,¹⁵N residue allows for the clear differentiation of heavy and light peptides in the mass spectrometer.

Experimental Protocol for SILAC Proteomics

This section outlines a general protocol for a SILAC experiment. While the example focuses on the well-established use of labeled Arginine and Lysine, the principles are directly applicable to experiments using L-Threonine-¹³C₄,¹⁵N.

Cell Culture and Metabolic Labeling

-

Selection of Cell Line: Choose a cell line that is auxotrophic for the amino acid to be labeled (e.g., requires external threonine for growth).

-

SILAC Media Preparation:

-

Prepare custom cell culture medium that lacks the natural ("light") version of the amino acid to be labeled. For a threonine-focused experiment, this would be threonine-free medium.

-

Supplement the "light" medium with the natural L-Threonine at its normal concentration.

-

Supplement the "heavy" medium with L-Threonine-¹³C₄,¹⁵N at the same concentration as the light amino acid.

-

Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids from the serum.

-

-

Cell Adaptation and Labeling:

-

Culture the cells in the "heavy" and "light" SILAC media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid into the proteome.

-

Monitor the incorporation efficiency by performing a small-scale protein extraction and MS analysis after several passages. Greater than 95% incorporation is recommended.

-

Experimental Treatment and Cell Harvesting

-

Experimental Conditions: Once complete labeling is achieved, subject the "heavy" and "light" cell populations to their respective experimental conditions (e.g., drug treatment vs. vehicle control).

-

Cell Lysis and Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS and harvest them.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Sample Preparation for Mass Spectrometry

-

Mixing of Lysates: Combine equal amounts of protein from the "heavy" and "light" cell lysates.

-

Protein Digestion:

-

Proteins can be digested either in-solution or in-gel after SDS-PAGE separation.

-

For in-solution digestion, reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.

-

Digest the proteins into peptides using a protease such as trypsin. Trypsin cleaves C-terminal to arginine and lysine residues. For studies focusing on threonine phosphorylation, other proteases like Glu-C or chymotrypsin may be used in parallel to generate overlapping peptides.

-

-

Peptide Cleanup and Fractionation:

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.

-

For complex proteomes, peptide fractionation by methods such as strong cation exchange (SCX) or high-pH reversed-phase chromatography can improve proteome coverage.

-

Mass Spectrometry Analysis

-

LC-MS/MS: Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system.

-

Data Acquisition: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. In DDA, the most abundant precursor ions in a survey scan are selected for fragmentation (MS/MS).

Data Analysis

-

Database Searching: Use a search engine like MaxQuant, Proteome Discoverer, or Spectronaut to identify the peptides and proteins from the MS/MS spectra by searching against a protein sequence database.

-

SILAC Quantification: The software will identify the "heavy" and "light" peptide pairs and calculate the ratio of their intensities. This ratio reflects the relative abundance of the protein in the two cell populations.

-

Data Interpretation: The SILAC ratios are typically log2-transformed. A log2 ratio greater than 1 or less than -1 (indicating a 2-fold change) is often considered a threshold for significant changes in protein abundance.

Data Presentation: Quantitative Analysis of the TGF-β Signaling Pathway

To illustrate how quantitative data from a SILAC experiment is presented, the following table shows a hypothetical dataset from a study investigating the effect of a drug on the TGF-β signaling pathway. In this example, cells were labeled with "heavy" L-Threonine-¹³C₄,¹⁵N and treated with the drug, while "light" cells served as the vehicle control.

| Protein Name | Gene Symbol | Log₂ (Heavy/Light Ratio) | p-value | Regulation |

| Transforming growth factor-beta receptor type 1 | TGFBR1 | -1.58 | 0.002 | Down-regulated |

| Smad family member 2 | SMAD2 | -1.21 | 0.011 | Down-regulated |

| Smad family member 3 | SMAD3 | -1.15 | 0.015 | Down-regulated |

| Smad family member 4 | SMAD4 | 0.12 | 0.85 | Unchanged |

| Serine/threonine-protein kinase receptor R3 | ACVR1B | -0.98 | 0.045 | Down-regulated |

| Inhibitor of DNA binding 1 | ID1 | -2.10 | 0.0005 | Down-regulated |

| Plasminogen activator inhibitor 1 | SERPINE1 | -1.89 | 0.001 | Down-regulated |

This table clearly summarizes the quantitative changes in key proteins of the TGF-β pathway, allowing for easy identification of drug targets and affected downstream effectors.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for a SILAC proteomics experiment.

TGF-β Signaling Pathway

Caption: Simplified representation of the canonical TGF-β signaling pathway.

Conclusion

SILAC proteomics is a robust and versatile technique for quantitative analysis of cellular proteomes. The incorporation of L-Threonine-¹³C₄,¹⁵N provides a valuable tool for researchers investigating protein expression and, in particular, threonine phosphorylation in the context of cell signaling, drug discovery, and fundamental biological research. By following the detailed protocols and data analysis workflows outlined in this guide, researchers can confidently apply SILAC to gain deeper insights into complex biological systems.

References

The Isotopic Probe: A Technical Guide to L-Threonine-13C4,15N in Modern NMR Studies

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling with compounds like L-Threonine-¹³C₄,¹⁵N has become an indispensable tool in nuclear magnetic resonance (NMR) spectroscopy for elucidating the structure, dynamics, and interactions of complex biological macromolecules. This technical guide provides an in-depth overview of the core applications of fully labeled L-Threonine in NMR studies, offering insights into experimental design and data interpretation for researchers in academia and the pharmaceutical industry.

Introduction to L-Threonine-13C4,15N Labeling

L-Threonine, an essential amino acid, plays a crucial role in protein synthesis, post-translational modifications like phosphorylation and O-linked glycosylation, and various metabolic pathways.[1] The incorporation of its isotopically enriched counterpart, L-Threonine-¹³C₄,¹⁵N, where all four carbon atoms are ¹³C and the nitrogen atom is ¹⁵N, provides a powerful probe for biomolecular NMR.[1] This uniform labeling strategy enhances NMR sensitivity and enables the use of a wide array of multidimensional NMR experiments for detailed structural and dynamic characterization of proteins and other biomolecules.

The primary advantage of using stable isotopes like ¹³C and ¹⁵N over traditional radioactive labeling lies in their safety and the unique NMR signals they provide, which are essential for resolving the complexities of large biomolecular systems.[]

Core Applications in Biomolecular NMR

The versatility of L-Threonine-¹³C₄,¹⁵N allows its application in several key areas of NMR-based research.

Protein Structure Determination

Uniform ¹³C and ¹⁵N labeling is a foundational technique for NMR studies of proteins.[3][4] By enriching a protein with L-Threonine-¹³C₄,¹⁵N, researchers can utilize a suite of triple-resonance NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB) to correlate the backbone and side-chain nuclei. This process is fundamental for the sequential assignment of amino acid residues, which is the first step in determining the three-dimensional structure of a protein in solution.

Probing Protein Dynamics and Function

Beyond static structures, understanding the dynamic nature of proteins is critical to comprehending their function. Isotope labeling with L-Threonine-¹³C₄,¹⁵N is instrumental in studying protein dynamics across a wide range of timescales. NMR relaxation experiments, which measure the decay of nuclear spin magnetization, are particularly sensitive to molecular motions. By analyzing the relaxation parameters of the ¹³C and ¹⁵N nuclei in labeled threonine residues, researchers can characterize motions from fast internal fluctuations (picoseconds to nanoseconds) to slower conformational changes (microseconds to milliseconds) that are often linked to enzymatic activity, ligand binding, and allosteric regulation.

The methyl group of threonine is an especially valuable probe for studying the dynamics of large proteins and protein complexes. Specific labeling of the threonine methyl group, often in a deuterated background, can significantly improve spectral resolution and sensitivity, enabling the study of high-molecular-weight systems.

Investigating Molecular Interactions

L-Threonine residues are frequently located at the interfaces of protein-protein and protein-nucleic acid interactions. By incorporating L-Threonine-¹³C₄,¹⁵N, changes in the chemical environment of these residues upon binding to another molecule can be monitored by NMR. Chemical shift perturbation (CSP) mapping is a common technique where the ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled protein is recorded in the presence and absence of a binding partner. The residues exhibiting significant chemical shift changes are inferred to be at or near the interaction interface.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of L-Threonine-¹³C₄,¹⁵N in NMR studies, based on commercially available products and common experimental practices.

| Parameter | Typical Value/Range | Significance | Reference |

| Isotopic Enrichment (¹³C) | 98 - 99 atom % | High enrichment is crucial for maximizing signal intensity in ¹³C-detected and ¹³C-edited NMR experiments. | |

| Isotopic Enrichment (¹⁵N) | 98 atom % | High ¹⁵N enrichment is essential for the vast majority of modern protein NMR experiments, which rely on ¹⁵N-detection or editing. | |

| Chemical Purity | ≥ 95% (CP) | Ensures that observed NMR signals are from the target molecule and not from contaminants. |

Table 1: Specifications of Commercially Available L-Threonine-¹³C₄,¹⁵N.

| Experimental Parameter | Typical Value/Range | Context | Reference |

| Protein Concentration | 200 µM - 2.2 mM | The required concentration depends on the size of the protein and the specific NMR experiment. Higher concentrations are generally needed for less sensitive experiments. | |

| Labeled Amino Acid in Growth Media | 50 mg/L | This concentration is an example for specific labeling of isoleucine using a threonine-derived precursor. For uniform labeling, the labeled amino acid is often the sole source. | |

| NMR Spectrometer Field Strength | 500 - 600 MHz | Higher field strengths provide better spectral dispersion and sensitivity, which is particularly important for larger proteins. |

Table 2: Typical Experimental Parameters in NMR Studies Utilizing Labeled Threonine.

Experimental Protocols

Protein Expression and Labeling

A common method for producing proteins uniformly labeled with L-Threonine-¹³C₄,¹⁵N is through overexpression in Escherichia coli grown in a minimal medium.

Protocol for Uniform Labeling:

-

Culture Preparation: Grow E. coli cells harboring the expression plasmid for the protein of interest in a rich medium (e.g., LB) to a suitable optical density (OD₆₀₀ ≈ 0.6-0.8).

-

Media Exchange: Harvest the cells by centrifugation and wash them with a minimal medium lacking a nitrogen source.

-

Induction in Minimal Media: Resuspend the cells in a minimal medium (e.g., M9) where the sole nitrogen source is ¹⁵NH₄Cl and the primary carbon source is [U-¹³C]-glucose. For specific threonine labeling, unlabeled glucose would be used, and L-Threonine-¹³C₄,¹⁵N would be added to the medium.

-

Protein Expression: Induce protein expression (e.g., with IPTG) and allow the cells to grow for a specified period.

-

Harvesting and Purification: Harvest the cells and purify the labeled protein using standard chromatography techniques.

Note on Isotopic Scrambling: The metabolism of E. coli can sometimes lead to the conversion of one amino acid into another, a phenomenon known as isotopic scrambling. For threonine, this can be a concern as it is metabolically linked to isoleucine and glycine biosynthesis. To minimize scrambling, it may be necessary to add unlabeled isoleucine and glycine to the growth medium.

NMR Spectroscopy

A typical starting point for analyzing a labeled protein is the acquisition of a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum.

Protocol for ¹H-¹⁵N HSQC:

-

Sample Preparation: Prepare the labeled protein sample in a suitable NMR buffer, typically containing 5-10% D₂O for the lock signal.

-

Spectrometer Setup: Tune and match the NMR probe for ¹H and ¹⁵N frequencies. Shim the magnetic field to achieve high homogeneity.

-

Pulse Sequence: Select a standard ¹H-¹⁵N HSQC pulse sequence, often one with sensitivity enhancement and water suppression.

-

Acquisition Parameters: Set appropriate spectral widths in both the ¹H and ¹⁵N dimensions, determine the number of scans per increment based on the sample concentration and desired signal-to-noise ratio, and define the number of increments in the indirect (¹⁵N) dimension to achieve the desired resolution.

-

Data Processing: After acquisition, the data is Fourier transformed, phase-corrected, and baseline-corrected to yield the final 2D spectrum.

Visualizing Workflows and Pathways

Diagrams generated using the DOT language provide a clear visual representation of experimental workflows and metabolic relationships.

References

Methodological & Application

Protocol for Using L-Threonine-¹³C₄,¹⁵N in Cell Culture: Application Notes for Researchers and Drug Development Professionals

Introduction

L-Threonine-¹³C₄,¹⁵N is a stable isotope-labeled essential amino acid that serves as a powerful tool in quantitative proteomics and metabolomics. By incorporating a "heavy" version of L-threonine into cellular proteins and metabolites, researchers can accurately measure dynamic changes in protein expression, synthesis, and metabolic flux. This document provides detailed application notes and protocols for the effective use of L-Threonine-¹³C₄,¹⁵N in cell culture, with a focus on applications relevant to academic research and drug development.

L-Threonine-¹³C₄,¹⁵N can be utilized as a tracer for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1][2] Stable heavy isotopes have been integrated into drug molecules, primarily as tracers for quantification during the drug development process.[2][3]

Key Applications

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics. This technique involves the incorporation of "heavy" stable isotope-labeled amino acids (e.g., ¹³C, ¹⁵N) into the entire proteome of living cells.[4] In a typical SILAC experiment, two cell populations are cultured in media that are identical except for the isotopic form of a specific amino acid.

Metabolic Flux Analysis (MFA) is a technique used to track and measure the flow of carbon and other elements through intracellular metabolic pathways. By introducing ¹³C-labeled compounds like glucose and amino acids into the culture medium, researchers can quantify the distribution of these labels in various metabolites, thereby reconstructing the intracellular metabolic flux.

Data Presentation

Table 1: General Properties of L-Threonine-¹³C₄,¹⁵N

| Property | Value |

| Molecular Formula | ¹³C₄H₉¹⁵NO₃ |

| Molecular Weight | 124.08 g/mol |

| Isotopic Purity | Typically ≥98% for both ¹³C and ¹⁵N |

| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -20°C for several months. |

| Solubility | Soluble in water (≥ 50 mg/mL). For higher solubility, warming the tube at 37°C and using an ultrasonic bath is recommended. |

Table 2: Representative Amino Acid Concentrations for SILAC Media

| Amino Acid | Light Medium (mg/L) | Heavy Medium (mg/L) |

| L-Arginine | 84 | - |

| L-Arginine-¹³C₆,¹⁵N₄ | - | 88 |

| L-Lysine | 146 | - |

| L-Lysine-¹³C₆,¹⁵N₂ | - | 151.3 |

| L-Threonine | 95 | - |

| L-Threonine-¹³C₄,¹⁵N | - | ~98 |

Note: The exact concentration of heavy amino acids should be adjusted to match the molar concentration of their light counterparts. The molecular weight of L-Threonine-¹³C₄,¹⁵N is slightly higher than that of unlabeled L-Threonine.

Experimental Protocols

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the general steps for performing a SILAC experiment using L-Threonine-¹³C₄,¹⁵N to compare protein expression between two conditions (e.g., control vs. drug-treated).

1. Cell Culture and Labeling:

-

Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI 1640) that lacks L-threonine.

-

Supplement the "light" medium with natural L-threonine at the standard concentration.

-

Supplement the "heavy" medium with L-Threonine-¹³C₄,¹⁵N at a concentration molar-equivalent to the light version.

-

Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium, for at least five to six cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acid.

-

Verify the labeling efficiency by analyzing a small aliquot of protein extract by mass spectrometry.

2. Experimental Treatment:

-

Once complete labeling is achieved, apply the experimental treatment (e.g., drug compound) to one of the cell populations. The other population will serve as the control.

3. Cell Lysis and Protein Extraction:

-

Harvest both "light" and "heavy" cell populations.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

4. Sample Mixing and Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" lysates.

-

Perform in-solution or in-gel digestion of the mixed protein sample using a protease such as trypsin.

5. Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.

-

Process the raw data using a software package capable of SILAC analysis (e.g., MaxQuant). The software will identify peptide pairs and calculate the heavy-to-light (H/L) ratios, which represent the relative abundance of proteins between the two conditions.

Protocol 2: Metabolic Flux Analysis (MFA)

This protocol provides a general workflow for conducting a ¹³C-MFA experiment using L-Threonine-¹³C₄,¹⁵N to trace its metabolic fate.

1. Cell Cultivation:

-

Culture cells in a defined medium where the concentration of all amino acids is known.

-

To initiate the labeling experiment, switch the cells to a medium containing L-Threonine-¹³C₄,¹⁵N at a known concentration.

2. Isotopic Labeling:

-

Incubate the cells with the labeled medium for a specific duration to allow for the incorporation of the stable isotopes into intracellular metabolites. The incubation time will depend on the metabolic pathways of interest and the turnover rate of the target metabolites.

3. Metabolite Extraction:

-

Quench the metabolic activity rapidly, for example, by washing the cells with ice-cold saline.

-

Extract the intracellular metabolites using a suitable solvent, such as cold methanol or acetonitrile.

4. Mass Spectrometry Analysis:

-

Analyze the metabolite extracts using GC-MS or LC-MS to determine the mass isotopomer distribution of threonine and its downstream metabolites.

5. Flux Estimation:

-

Use a computational model to estimate the metabolic fluxes that best explain the measured mass isotopomer distributions. This typically involves specialized software for ¹³C-MFA.

Mandatory Visualization

Caption: Workflow for a SILAC experiment using L-Threonine-¹³C₄,¹⁵N.

Caption: General workflow for Metabolic Flux Analysis (MFA).

References

Application Note and Protocols for L-Threonine-¹³C₄,¹⁵N as an Internal Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of amino acids is crucial in various fields, including biomedical research, drug development, and clinical diagnostics. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful analytical technique for this purpose due to its high sensitivity and selectivity. However, matrix effects, variability in sample preparation, and instrument response can compromise the accuracy and precision of LC-MS-based quantification. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for mitigating these issues.[1][2][3] L-Threonine-¹³C₄,¹⁵N is a stable isotope-labeled analog of L-Threonine, serving as an ideal internal standard for the accurate quantification of this essential amino acid in complex biological matrices.[4] Its chemical and physical properties are nearly identical to the endogenous L-Threonine, ensuring it co-elutes and experiences similar ionization effects, thereby providing reliable correction for analytical variability.[]

This document provides detailed application notes and protocols for the use of L-Threonine-¹³C₄,¹⁵N as an internal standard for the quantification of L-Threonine in plasma samples by LC-MS/MS.

Principle of Stable Isotope Dilution LC-MS/MS

Stable isotope dilution (SID) is a quantitative analysis technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to the sample. The SIL-IS, in this case, L-Threonine-¹³C₄,¹⁵N, is added to the sample at an early stage of the workflow, ideally before any sample preparation steps. Because the SIL-IS is chemically identical to the analyte, it experiences the same losses during sample processing and any ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL-IS, accurate quantification can be achieved, as this ratio remains constant regardless of variations in sample recovery or matrix effects.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of L-Threonine in plasma using L-Threonine-¹³C₄,¹⁵N as an internal standard.

Caption: General workflow for L-Threonine quantification.

Quantitative Data

The following tables summarize the performance characteristics of an LC-MS/MS method for the quantification of L-Threonine using L-Threonine-¹³C₄,¹⁵N as an internal standard in mouse plasma.

Table 1: Linearity and Sensitivity

| Analyte | Calibration Range (µM) | R² | LLOQ (µM) |

| L-Threonine | 0.5 - 500 | > 0.99 | 0.5 |

Table 2: Accuracy and Precision

| Analyte | Spiked Concentration (µM) | Measured Concentration (µM) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| L-Threonine | 1 | 0.98 | 98.0 | 5.1 | 6.2 |

| 50 | 51.5 | 103.0 | 3.5 | 4.1 | |

| 400 | 392.0 | 98.0 | 2.8 | 3.5 |

Table 3: Matrix Effect and Recovery

| Analyte | Concentration (µM) | Matrix Effect (%) | Recovery (%) |

| L-Threonine | 1 | 95.2 | 98.5 |

| 400 | 98.1 | 101.2 |

Experimental Protocols

Materials and Reagents

-

L-Threonine analytical standard

-

L-Threonine-¹³C₄,¹⁵N (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Plasma samples (e.g., human or mouse)

Preparation of Stock and Working Solutions

-

L-Threonine Stock Solution (1 mM): Accurately weigh and dissolve an appropriate amount of L-Threonine in ultrapure water.

-

Internal Standard Stock Solution (1 mM): Accurately weigh and dissolve an appropriate amount of L-Threonine-¹³C₄,¹⁵N in ultrapure water.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the L-Threonine stock solution with a suitable surrogate matrix (e.g., charcoal-stripped plasma or a synthetic matrix).

-

Internal Standard Working Solution (10 µM): Dilute the internal standard stock solution with the protein precipitation solvent (e.g., acetonitrile).

Sample Preparation Protocol

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.

-

Add 10 µL of the internal standard working solution (10 µM L-Threonine-¹³C₄,¹⁵N) to each tube and vortex briefly.

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) is recommended for good retention of polar amino acids.

-

Mobile Phase A: Acetonitrile with 0.1% formic acid

-

Mobile Phase B: 10 mM Ammonium formate in water with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the amino acids.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions

-